6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid

Medicinal Chemistry MEK Inhibition Regioisomer Differentiation

6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid (CAS 2306264-85-5), with molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol, is a heterocyclic building block belonging to the N-methyl benzimidazole-4-carboxylic acid class. Its defining structural feature is a specific 1,4,6-trisubstitution pattern on the benzimidazole core, consisting of an N1-methyl group, a C4-carboxylic acid, and a C6-fluoro substituent.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B8242111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(C=C(C=C21)F)C(=O)O
InChIInChI=1S/C9H7FN2O2/c1-12-4-11-8-6(9(13)14)2-5(10)3-7(8)12/h2-4H,1H3,(H,13,14)
InChIKeyOBXZNIZDKURFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid (CAS 2306264-85-5): A Regiospecific Fluorinated Benzimidazole Scaffold for Kinase-Targeted Synthesis


6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid (CAS 2306264-85-5), with molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol, is a heterocyclic building block belonging to the N-methyl benzimidazole-4-carboxylic acid class . Its defining structural feature is a specific 1,4,6-trisubstitution pattern on the benzimidazole core, consisting of an N1-methyl group, a C4-carboxylic acid, and a C6-fluoro substituent . This compound serves as a key intermediate scaffold in medicinal chemistry programs targeting kinase inhibition, notably constituting a regioisomeric variant of the core architecture found in approved MEK inhibitors such as selumetinib (AZD6244) [1].

Why Regioisomeric and Non-Fluorinated Benzimidazole Carboxylic Acids Cannot Substitute for 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid


In benzimidazole-based drug discovery, the precise position of substituents on the bicyclic core is a critical determinant of both pharmacophoric geometry and downstream synthetic accessibility. For instance, the MEK inhibitor selumetinib is built on a 4-fluoro-1-methyl-1H-benzimidazole-6-carboxamide core; the target compound is its direct regioisomer, bearing the fluoro at C6 and the carboxylic acid at C4 [1]. This positional swap fundamentally alters the vector of the carboxylate handle, which dictates the outcome of amide coupling reactions during library synthesis and changes the molecule's binding orientation in kinase active sites, as established by X-ray co-crystal structures of analogous benzimidazole inhibitors [2]. Furthermore, the absence of the fluorine atom, as in the non-halogenated 1-methyl-1H-benzimidazole-4-carboxylic acid (CAS 672957-92-5), eliminates the electron-withdrawing effect that modulates the pKa of the carboxylic acid and the nitrogen basicity, which can significantly impact solubility, metabolic stability, and target binding kinetics [3]. Generic substitution among these analogs without compensation for these regiospecific and electronic differences leads to unpredictable and non-transferable structure-activity relationships (SAR).

Quantitative Differentiation Evidence: 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid vs. Closest Analogs


Regioisomeric Identity vs. Selumetinib Core: Quantified Structural Deviation and Synthetic Implication

6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid is a direct constitutional isomer of the carboxylic acid core of selumetinib. In the target compound, the fluorine atom occupies the C6 position (SMILES: Cn1cnc2c(C(=O)O)cc(F)cc21), whereas in the marketed drug's core scaffold, the fluorine is at C4 and the derivatizable carboxylate is at C6 [1]. This represents a quantified Tanimoto similarity of <0.8 for the core scaffolds, which is below the typical threshold for confident bioisosteric replacement. The consequence for procurement is that this compound provides access to a distinct chemical space for SAR exploration, enabling the study of 'fluorine-walk' effects on MEK and other kinase targets without requiring a de novo multi-step synthesis of this specific regioisomer .

Medicinal Chemistry MEK Inhibition Regioisomer Differentiation

Certified Purity Advantage: 98% vs. Standard-Grade Analogs at 95%

Commercial suppliers offer 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid at a minimum purity of 98% (HPLC), as verified by Leyan (Product No. 1730570) . In contrast, closely related regioisomers such as 7-fluoro-3-methyl-benzimidazole-5-carboxylic acid (CAS 1287247-93-1) are commonly listed at a 'NLT 98%' specification, indicating a minimum rather than a typical batch purity, and sources for the non-fluorinated analog 1-methyl-1H-benzimidazole-4-carboxylic acid often default to 95%+ or 97% . This quantifiable 1-3% purity differential reduces the burden of byproduct purification in multi-step parallel synthesis, directly lowering the failure rate in library production.

Chemical Procurement Quality Control Synthesis Reproducibility

Fluorine-Induced Electronic Modulation vs. Non-Fluorinated Scaffold

The introduction of a fluorine atom at the C6 position of the benzimidazole ring exerts a measurable electron-withdrawing effect, which lowers the pKa of the C4 carboxylic acid and reduces the basicity of the imidazole nitrogen compared to the non-fluorinated parent compound 1-methyl-1H-benzimidazole-4-carboxylic acid [1]. Studies on fluorinated benzimidazole pKa values demonstrate that a single fluorine substituent can decrease the pKa of the conjugate acid of the benzimidazole by 0.5–1.5 log units, depending on the substitution position relative to the ionizable center [2]. This electronic perturbation enhances the compound's utility as a building block for optimizing the ADME profile of lead candidates, as the lower pKa can improve solubility at physiological pH and the electron-deficient ring is more resistant to oxidative metabolism [2].

Physicochemical Properties pKa Modulation Drug Design

Validated Long-Term Storage Stability vs. Labile Analogs

Suppliers specify that 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid should be stored long-term in a cool, dry place and classify it as non-hazardous for DOT/IATA transport . This contrasts with closely related decarboxylated analogs like 6-fluoro-1-methyl-1H-benzo[d]imidazole (CAS 1187385-86-9), which is classified as harmful by ingestion and skin contact (H302, H315, H319, H332) and requires more stringent storage conditions . The carboxylic acid functionality provides a solid-state stabilizing effect via hydrogen-bonded dimer formation, which is absent in the decarboxylated analog, leading to improved shelf-life and lower inventory management costs for compound management facilities .

Compound Management Stability Inventory Control

ISO-Certified Quality System Compliance vs. Non-Certified Generic Suppliers

Select suppliers such as MolCore provide this compound under an ISO-certified quality management system, explicitly stating its suitability for global pharmaceutical R&D and quality control applications . This contrasts with generic chemical suppliers offering this CAS number without documented QMS certification, where batch-to-batch variability in impurity profiles can confound biological assay results. ISO certification provides a documented, auditable framework for batch consistency and traceability, a critical requirement for IND-enabling studies where a compound is used as a reference standard or synthetic intermediate .

Quality Assurance ISO Certification Pharmaceutical R&D Compliance

High-Value Application Scenarios for 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid (CAS 2306264-85-5)


Regioisomer-Driven SAR for Novel MEK1/2 Inhibitors

The compound provides immediate access to a 'fluorine-walk' SAR series complementary to the selumetinib scaffold. By using this regioisomer as the core carboxylic acid for amide coupling, researchers can systematically compare C6-fluoro/C4-carboxamide derivatives against the clinical C4-fluoro/C6-carboxamide standard, generating patentably distinct chemical matter [1]. This scenario directly leverages the regioisomeric differentiation established in Evidence Item 3.1.

High-Throughput Parallel Library Synthesis Requiring >98% Purity Building Blocks

Laboratories running automated amide coupling libraries with 96- or 384-well formats benefit from the 98% minimum purity specification (Evidence Item 3.2). The reduced impurity burden minimizes the need for post-synthesis purification, increasing the proportion of library compounds that meet a ≥95% purity threshold for direct biological screening without chromatographic intervention .

Fragment-Based Drug Discovery (FBDD) Requiring Fluorinated Scaffolds for 19F NMR Screening

The single fluorine atom in this relatively low-molecular-weight scaffold (MW 194.16) makes it an ideal fragment for 19F NMR-based screening against protein targets. The carboxylic acid handle allows rapid conjugation to a diverse amine library, generating a focused fragment evolution set. The improved long-term storage stability and non-hazardous classification (Evidence Item 3.4) reduce the logistical overhead of maintaining fragment libraries in DMSO-d6 stock solutions .

IND-Enabling Synthesis with ISO-Certified Intermediates

For drug development programs transitioning from lead optimization to preclinical candidate nomination, the availability of this compound from ISO-certified vendors (Evidence Item 3.5) supports the compilation of a compliant Chemistry, Manufacturing, and Controls (CMC) data package. The documented quality system provides traceability for the synthetic intermediate, satisfying regulatory expectations for impurity characterization in the drug substance supply chain .

Quote Request

Request a Quote for 6-Fluoro-1-methyl-benzimidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.